(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride
Overview
Description
(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, also known as (R)-Ethyl 2-amino-3-((t-Boc)amino)propanoate hydrochloride, is an organic compound used in the synthesis of peptides, proteins, and other biomolecules. It is a chiral amino acid derivative that is used in the preparation of a variety of pharmaceuticals, including antibiotics, antiviral drugs, and anti-cancer agents. The compound has a wide range of applications in the life sciences and biotechnology, including peptide synthesis, protein engineering, and drug discovery.
Scientific Research Applications
Synthesis and Applications in Biochemistry
(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride plays a key role in the synthesis of complex biochemical compounds. For instance, it acts as an intermediate in the synthesis of natural products such as Biotin, which is crucial in the metabolic cycle, aiding in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014). Additionally, it is used in the enantioselective synthesis of neuroexcitants like ATPA, which are analogues of other neuroexciting compounds (Pajouhesh et al., 2000).
Polymorphism in Pharmaceutical Compounds
This compound is also significant in the study of polymorphism in pharmaceutical compounds. For example, two polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, were characterized using various spectroscopic techniques, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Application in Organic Chemistry
In the field of organic chemistry, derivatives of this compound are used for creating amino alcohols with chiral controllers, which are essential in catalytic reactions (Jimeno et al., 2003). These amino alcohols act as ligands in enantioselective reactions, crucial for producing specific enantiomers of organic compounds.
Role in Synthesis of Edeine Analogs
The compound is also pivotal in the synthesis of orthogonally protected diamino acids, which are useful for the syntheses of edeine analogs (Czajgucki et al., 2003). Edeine analogs have potential applications in various pharmaceutical and biological studies.
Use in Enantioselective Syntheses
It is integral in enantioselective syntheses, such as the preparation of enantiomerically pure tert-butyl(methyl)phenylsilanes, which are key intermediates in various organic syntheses (Jankowski et al., 1999). Similarly, the preparation of enantiomerically pure 3-Amino-2-methylenealkanoates, mediated by Cinchona alkaloids, utilizes derivatives of this compound (Martelli et al., 2011).
Safety and Hazards
properties
IUPAC Name |
ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFYPCOYLXRJIM-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CNC(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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